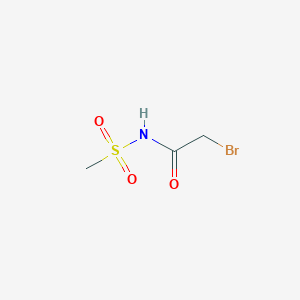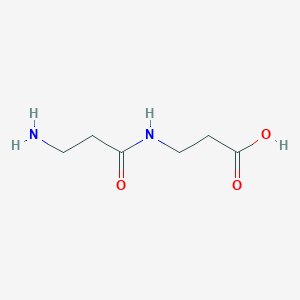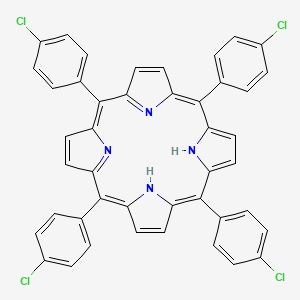
5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin is a chemical compound with the molecular formula C44H26Cl4N4 . It is a porphyrin derivative, which are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-) .
Synthesis Analysis
The synthesis of 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin involves the refluxing of 4-chlorobenzaldehyde and pyrrole in propionic acid . This process results in the formation of the desired compound .Molecular Structure Analysis
The molecular structure of 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin is complex, with a large number of atoms and bonds. The compound has a high molar mass of 752.516 Da and a monoisotopic mass of 750.091187 Da .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used as a catalyst for the selective O-methylation of phenols using methanol as an environmentally friendly methylating agent .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 208.5±0.3 cm3, and a polar surface area of 57 Å2 . It also has a high logP value of 14.64, indicating its lipophilicity .Scientific Research Applications
Photodynamic Therapy (PDT) Applications
Porphyrin-based compounds, such as mTHPC (5,10,15,20-Tetrakis(3-hydroxyphenyl)chlorin), have been extensively investigated as second and potentially third-generation photosensitizers for photodynamic therapy (PDT). Advances in nanoformulations and chemical derivatives of the basic hydroxyphenylporphyrin framework illustrate the evolution of new photoactive drugs for PDT, showcasing the potential for similar compounds like 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin in therapeutic applications (Senge, 2012).
Synthetic and Material Science Applications
The reactivity of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin with various nucleophiles illustrates the utility of porphyrins in synthesizing materials with specific electronic or catalytic properties. This mini-review emphasizes the versatility of the tetrakis(pentafluorophenyl)porphyrin platform in creating novel porphyrinic materials for applications in catalysis and material science, suggesting the potential for analogous compounds (Costa et al., 2011).
Sensitizers for Environmental Applications
5,10,15,20-Tetrakis(2,6-dichloro-3-chlorosulfophenyl)porphyrin and its metal complexes have been used as sensitizers for the photodegradation of pollutants, demonstrating the applicability of porphyrin-based compounds in environmental remediation. These compounds exhibit significant efficiencies in degrading phenols, highlighting their potential as environmental sensitizers (Monteiro et al., 2005).
Electronic and Photophysical Properties
The synthesis and properties of 5,10,15,20-Tetrakis(4′-trimethylsilylphenyl)chlorin reveal insights into the electronic and photophysical behavior of chlorin derivatives. Such compounds show slight bathochromic shifts and larger molecular extinction coefficients compared to their porphyrin counterparts, which could be exploited in the development of optical materials and sensors (Kyushin et al., 2014).
Safety And Hazards
properties
CAS RN |
22112-77-2 |
|---|---|
Product Name |
5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin |
Molecular Formula |
C44H26Cl4N4 |
Molecular Weight |
752.5 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H26Cl4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H |
InChI Key |
DIQXAMMOXIZWFH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



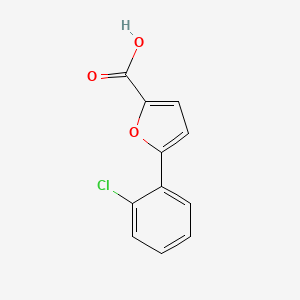
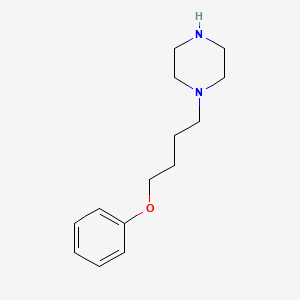
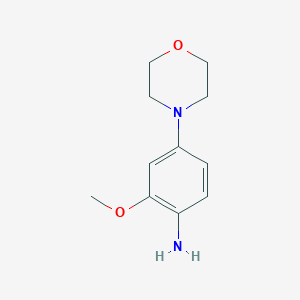
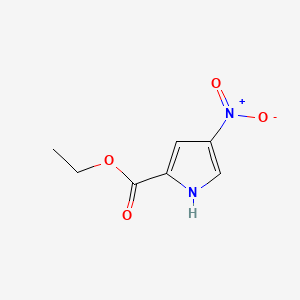
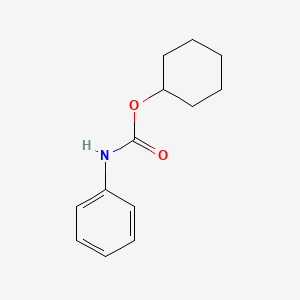
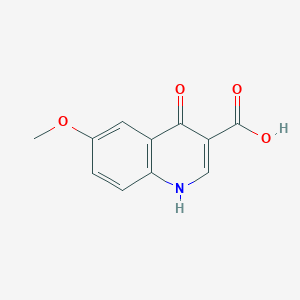
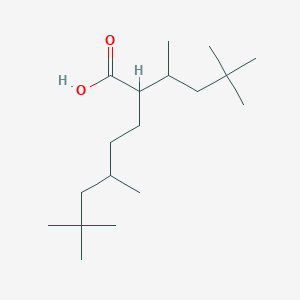
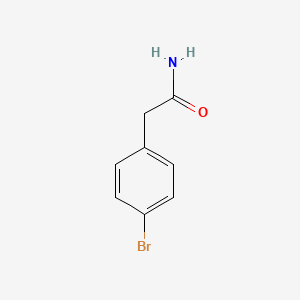
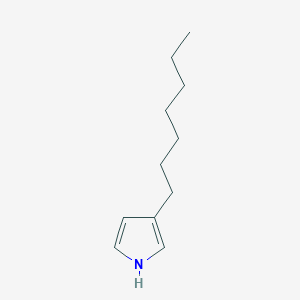
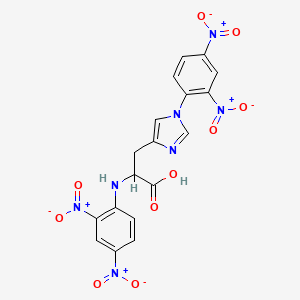

![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)
